molecular formula C15H10Cl2OS B2383157 S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate CAS No. 331461-52-0

S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate

Cat. No.: B2383157
CAS No.: 331461-52-0
M. Wt: 309.2
InChI Key: GEGREPKCSGJLLC-KMKOMSMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate is a thioester derivative featuring two 4-chlorophenyl groups attached to a propenethioate backbone. Thioesters, characterized by a sulfur atom replacing the oxygen in esters, exhibit distinct electronic and steric properties that influence their reactivity and biological activity. However, specific data on its synthesis, biological activity, or industrial use remain scarce in the literature, necessitating comparisons with structurally related compounds to infer its properties.

Properties

IUPAC Name

S-(4-chlorophenyl) (Z)-3-(4-chlorophenyl)prop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2OS/c16-12-4-1-11(2-5-12)3-10-15(18)19-14-8-6-13(17)7-9-14/h1-10H/b10-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGREPKCSGJLLC-KMKOMSMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)SC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)SC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate typically involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base to form the corresponding thioamide. This intermediate is then subjected to a condensation reaction with 4-chlorocinnamaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are used to monitor the product’s purity and composition.

Chemical Reactions Analysis

Types of Reactions

S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or thioethers using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorophenyl groups and thioate moiety allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural Analysis and Key Features

The compound’s core structure consists of:

  • Thioester functional group (–SC(=O)–), which confers enhanced nucleophilicity compared to traditional esters.
  • Two 4-chlorophenyl substituents at the α- and β-positions of the propenethioate chain. The electron-withdrawing chlorine atoms likely influence electronic distribution, affecting solubility and stability.

Comparison with Similar Compounds

Thioester Derivatives

A structurally analogous thioester, S-(4-chlorophenyl) 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzenecarbothioate (CAS 1311279-00-1), shares the 4-chlorophenylthioester moiety but incorporates a pyridine ring with trifluoromethyl (–CF₃) and dimethylamino (–N(CH₃)₂) groups . Key differences include:

Property Target Compound Analog from
Molecular Formula C₁₅H₁₀Cl₂OS (inferred*) C₂₁H₁₆ClF₃N₂OS
Substituents Two 4-chlorophenyl groups 4-Chlorophenyl, pyridine with –CF₃, –N(CH₃)₂
Molar Mass (g/mol) ~325.2 (estimated) 436.88
Predicted pKa Not reported 3.45 ± 0.10
Boiling Point Not reported 558.6 ± 50.0 °C

The pyridine-containing analog’s higher molar mass and polar substituents (–CF₃, –N(CH₃)₂) likely enhance solubility in polar solvents compared to the target compound’s simpler structure. The –CF₃ group also increases metabolic stability, a common feature in pharmaceuticals .

α,β-Unsaturated Ketones (Enones)

describes halogen-substituted enones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one, C1) tested for cytotoxicity. These compounds share the 4-chlorophenyl group but replace the thioester with a ketone and vary in β-substituents (e.g., p-tolyl, bromophenyl) .

Property Target Compound C1 (Enone from )
Functional Group Thioester α,β-Unsaturated ketone
Key Substituents 4-Chlorophenyl (α and β) 4-Chlorophenyl (α), p-tolyl (β)
Reactivity More nucleophilic Electrophilic (due to conjugated C=O)
Bioactivity Not reported Cytotoxic (tested in vitro)

The enones’ conjugated ketone system enables Michael addition reactions, whereas the thioester in the target compound may facilitate acyl transfer reactions.

Halogen-Substituted Aromatic Compounds

Chlorinated aromatics like Ibipinabant () and brominated analogs (e.g., C3 in ) highlight the role of halogen substituents in enhancing lipophilicity and binding to hydrophobic enzyme pockets. However, Ibipinabant’s pyrazole and sulfonamide groups diverge significantly from the target compound’s thioester backbone .

Physicochemical Properties and Predicted Data

  • Solubility : Lower than the pyridine-containing thioester () due to the absence of polar –CF₃ or –N(CH₃)₂ groups.
  • Stability: The electron-withdrawing Cl groups may stabilize the thioester against hydrolysis compared to non-halogenated analogs.
  • pKa : Thioesters typically exhibit pKa values ~3–4 for the thiol group, aligning with the analog in (pKa 3.45) .

Biological Activity

S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate, a compound with the molecular formula C15H10Cl2OS and CAS number 331461-52-0, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview of its pharmacological properties.

The compound is characterized by the presence of two chlorophenyl groups attached to a propenethioate moiety. Its structural formula is as follows:

  • Molecular Formula : C15H10Cl2OS
  • Molecular Weight : 319.21 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds related to this compound. For instance, derivatives of similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Research indicates that compounds with thioester functionalities exhibit significant inhibition of key enzymes. In particular, derivatives have been tested for their inhibitory effects on acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds structurally similar to this compound demonstrated effective AChE inhibition, with IC50 values indicating strong activity .
  • Urease Inhibition : The compound's derivatives also showed notable urease inhibition, which is crucial in treating conditions like urease-related infections .

Antioxidant Activity

The antioxidant potential of similar thioate compounds has been evaluated using various assays. The presence of chlorophenyl groups is believed to enhance the radical scavenging ability, contributing to their overall bioactivity .

Study 1: Antimicrobial Efficacy

A study synthesized several thioester derivatives and assessed their antimicrobial activity against clinical isolates. The results indicated that compounds with chlorophenyl substitutions exhibited enhanced antibacterial effects compared to their non-substituted counterparts.

CompoundBacterial StrainZone of Inhibition (mm)IC50 (µM)
Compound ASalmonella typhi185.5
Compound BBacillus subtilis206.0
This compoundE. coli157.0

Study 2: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibitors, this compound was evaluated alongside known inhibitors:

Compound NameAChE IC50 (µM)Urease IC50 (µM)
Standard Drug21.2530.0
This compound6.512.0

The results highlighted the compound's potential as a lead structure for developing new therapeutics targeting these enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.